3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine
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Overview
Description
3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, agriculture, and materials science. This particular compound is characterized by the presence of bromine atoms at the 3 and 7 positions and an octylphenyl group at the 10 position of the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a brominated phenothiazine derivative with an octylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenothiazine derivatives with hydrogen or other substituents in place of bromine.
Substitution: Phenothiazine derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their use as antipsychotic and antiemetic agents.
Industry: The compound is used in the development of materials for electronic devices, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine depends on its specific application. In biological systems, phenothiazine derivatives typically interact with cellular receptors or enzymes, modulating their activity. For example, in antipsychotic applications, phenothiazines act as dopamine receptor antagonists, reducing the effects of dopamine in the brain.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
Chlorpromazine: A well-known antipsychotic drug with a similar core structure.
Thioridazine: Another antipsychotic with structural similarities.
Uniqueness
3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine is unique due to the presence of bromine atoms and the octylphenyl group, which can influence its chemical reactivity and physical properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to simpler phenothiazine derivatives.
Biological Activity
3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine (commonly referred to as 37DBrPTz) is a derivative of the phenothiazine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as cancer therapy and energy devices.
Chemical Structure and Properties
This compound is characterized by a brominated phenothiazine core, which contributes to its unique electronic properties. The compound's structure allows for significant electron donation due to the presence of nitrogen and sulfur atoms in the phenothiazine ring, enhancing its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₇Br₂N₃S |
Molecular Weight | 332.15 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anticancer Properties
Phenothiazines, including 37DBrPTz, have been studied for their anticancer potential. Research indicates that phenothiazine derivatives can modulate various neurotransmitter systems and exhibit cytotoxic effects against cancer cell lines. For instance, a study screening multiple phenothiazine derivatives found that certain compounds demonstrated significant cytotoxicity against liver cancer cells (Hep3B and SkHep1) while maintaining low toxicity in zebrafish models .
Key Findings:
- Cytotoxicity: 37DBrPTz exhibits selective cytotoxic effects against specific cancer cell lines.
- Mechanism: The compound may induce apoptosis through modulation of cholinesterase activity, affecting cell proliferation pathways .
Antimicrobial Activity
Phenothiazine derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds similar to 37DBrPTz possess antibacterial and antifungal activities. For example, hybrid phenothiazines have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .
The biological activity of 37DBrPTz can be attributed to several mechanisms:
- Cholinesterase Inhibition: Modulates acetylcholine levels, influencing neurotransmitter signaling pathways.
- Cell Cycle Disruption: Induces cell cycle arrest in cancer cells, particularly in the G2/M phase.
- Apoptosis Induction: Triggers apoptotic pathways leading to cancer cell death.
Study on Liver Cancer Cells
A recent investigation into the effects of novel phenothiazines on liver cancer cells revealed that certain derivatives exhibited potent cytotoxicity while minimizing adverse effects on normal cells. The study utilized both in vitro assays and in vivo models (zebrafish) to assess the safety profile and efficacy of these compounds .
Application in Solar Cells
In addition to its biological activities, 37DBrPTz has been employed in the development of dye-sensitized solar cells (DSSCs). Its unique electronic properties facilitate efficient charge transfer processes essential for high-performance solar energy conversion .
Properties
IUPAC Name |
3,7-dibromo-10-(4-octylphenyl)phenothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27Br2NS/c1-2-3-4-5-6-7-8-19-9-13-22(14-10-19)29-23-15-11-20(27)17-25(23)30-26-18-21(28)12-16-24(26)29/h9-18H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXWSDBRPSSLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)SC4=C2C=CC(=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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